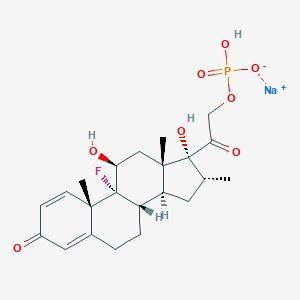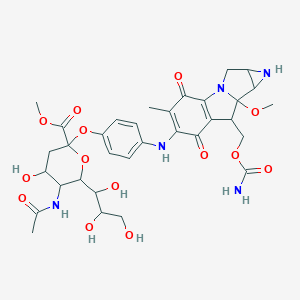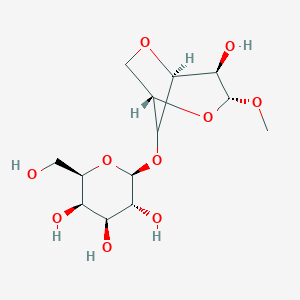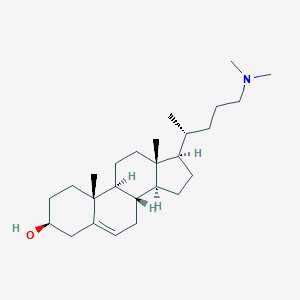
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate, also known as DMTSB-NHS, is a chemical compound used in scientific research for various applications. This compound is a derivative of benzoic acid and is widely used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds.
Aplicaciones Científicas De Investigación
DMSTB-NHS is widely used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins. DMSTB-NHS is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology.
Mecanismo De Acción
DMSTB-NHS reacts with the amino group of proteins and peptides, forming stable amide bonds. This reaction is known as the NHS ester reaction. The reaction takes place in the presence of a base such as triethylamine or pyridine. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides.
Efectos Bioquímicos Y Fisiológicos
DMSTB-NHS does not have any significant biochemical or physiological effects. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction takes place in vitro and does not have any significant effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSTB-NHS has several advantages in lab experiments. It is a highly reactive compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. The reaction is highly specific and selective, and it does not react with other functional groups present in proteins and peptides. DMSTB-NHS is also stable and can be stored for long periods without degradation. However, DMSTB-NHS has some limitations in lab experiments. It is a toxic compound and should be handled with care. DMSTB-NHS is also expensive, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
DMSTB-NHS has several future directions in scientific research. It is widely used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS can also be used in the development of new chemical probes for the study of protein-protein interactions. Furthermore, DMSTB-NHS can be used in the development of new diagnostic tools for the detection of diseases such as cancer. Finally, DMSTB-NHS can be used in the development of new materials for various applications such as drug delivery, tissue engineering, and biosensors.
Conclusion:
In conclusion, DMSTB-NHS is a highly reactive compound used in scientific research for various applications. It is primarily used in the synthesis of peptides and proteins for various applications such as drug discovery, vaccine development, and biotechnology. DMSTB-NHS is a stable and specific compound that reacts with the amino group of proteins and peptides, forming stable amide bonds. DMSTB-NHS has several advantages in lab experiments, but it also has some limitations. Finally, DMSTB-NHS has several future directions in scientific research, and it can be used in the development of new chemical probes, diagnostic tools, and materials.
Métodos De Síntesis
The synthesis of DMSTB-NHS involves the reaction of 2,4-dimethoxybenzoic acid with trimethyltin chloride and succinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in anhydrous conditions and yields DMSTB-NHS as a white solid.
Propiedades
Número CAS |
130168-12-6 |
|---|---|
Nombre del producto |
N-Succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate |
Fórmula molecular |
C16H21NO6Sn |
Peso molecular |
442.1 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3CH3.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;;;;/h3-4H,5-6H2,1-2H3;3*1H3; |
Clave InChI |
ONVCJOVAGWAHRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
SMILES canónico |
COC1=C(C(=C(C=C1)C(=O)ON2C(=O)CCC2=O)OC)[Sn](C)(C)C |
Otros números CAS |
130168-12-6 |
Sinónimos |
N-succinimidyl-2,4-dimethoxy-3-(trimethylstannyl)benzoate SDTSB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



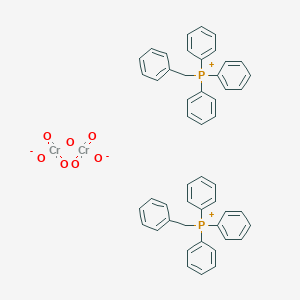


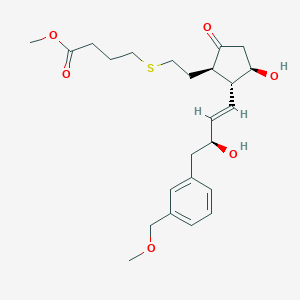
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)


